molecular formula C7H12N4O B13727272 N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide

N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide

Cat. No.: B13727272
M. Wt: 168.20 g/mol
InChI Key: WWFMCYNCEJMUQK-UHFFFAOYSA-N
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Description

N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide is a chemical compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide typically involves the reaction of 3-amino-1H-pyrazole with methylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-pyrazole-3-acetic acid
  • (3-amino-1H-pyrazol-5-yl)methanol

Uniqueness

N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N-[(3-amino-1H-pyrazol-5-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C7H12N4O/c1-5(12)11(2)4-6-3-7(8)10-9-6/h3H,4H2,1-2H3,(H3,8,9,10)

InChI Key

WWFMCYNCEJMUQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC(=NN1)N

Origin of Product

United States

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